2-[(4-Methyl-2-pyridinyl)amino]-ethanol
Description
2-[(4-Methyl-2-pyridinyl)amino]-ethanol is a pyridine derivative featuring an ethanolamine backbone linked to a 4-methyl-2-pyridinyl group. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and synthetic organic research.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-[(4-methylpyridin-2-yl)amino]ethanol |
InChI |
InChI=1S/C8H12N2O/c1-7-2-3-9-8(6-7)10-4-5-11/h2-3,6,11H,4-5H2,1H3,(H,9,10) |
InChI Key |
RYIZUWRHJVYFRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-1,2-dihydropyridin-2-ylidene)amino]ethan-1-ol typically involves the reaction of 4-methyl-1,2-dihydropyridine with aminoethanol under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their conversion to the final product. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-1,2-dihydropyridin-2-ylidene)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in more saturated compounds .
Scientific Research Applications
2-[(4-methyl-1,2-dihydropyridin-2-ylidene)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting calcium channels.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-1,2-dihydropyridin-2-ylidene)amino]ethan-1-ol involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pyridine Derivatives
Several pyridine-based ethanolamine derivatives share structural similarities with 2-[(4-Methyl-2-pyridinyl)amino]-ethanol, differing primarily in substituents or functional groups:
Key Observations :
- Substituent Impact: The presence of electron-withdrawing groups (e.g., nitro in 6b) or bulky aromatic systems (e.g., indole in 8w) alters solubility and bioactivity. For instance, 8w’s acetamide and oxadiazole moieties enhance its enzyme inhibition capabilities compared to simpler ethanolamine derivatives .
- Synthetic Utility: Compounds like 2-((2-methoxyethyl)(methyl)amino)ethanol serve as intermediates in synthesizing complex pharmaceuticals, highlighting the ethanolamine scaffold’s versatility .
Physicochemical Properties
- Melting Points: While direct data for this compound are unavailable, analogs like 8w (amorphous powder) and 6b (synthetic intermediate) suggest moderate thermal stability. For example, 8w’s amorphous nature may indicate lower crystallinity compared to nitro-substituted derivatives like 6b .
- Solubility: The hydrophilic ethanolamine backbone likely improves aqueous solubility, whereas aromatic substituents (e.g., indole in 8w) may increase lipophilicity, affecting membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
